

Introduction: The Significance of the Phenoxybenzonitrile Scaffold

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Compound of Interest

Compound Name: 2-(2,4-Dichlorophenoxy)benzonitrile

Cat. No.: B064487

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The phenoxybenzonitrile core is a key structural motif in a variety of biologically active compounds. Aromatic nitriles, in general, are integral to the pharmaceutical, pesticide, and dye industries.[1] They serve as important intermediates for a range of pharmacologically significant molecules, including neuroleptics, sedatives, and muscle relaxants.[1] The nitrile group is a versatile functional group that can participate in various chemical transformations and is often biocompatible, passing through metabolic systems unchanged in many pharmaceuticals.[2] Furthermore, the diaryl ether linkage is a common feature in numerous compounds with diverse biological activities. The strategic combination of these two functionalities in **2-(2,4-Dichlorophenoxy)benzonitrile** suggests a potential for novel applications in drug discovery and agrochemical development.

Physicochemical Properties and Structural Elucidation

2-(2,4-Dichlorophenoxy)benzonitrile is an organic compound with the molecular formula $C_{13}H_7Cl_2NO$. [3][4][5] A summary of its key physicochemical properties is presented in Table 1.

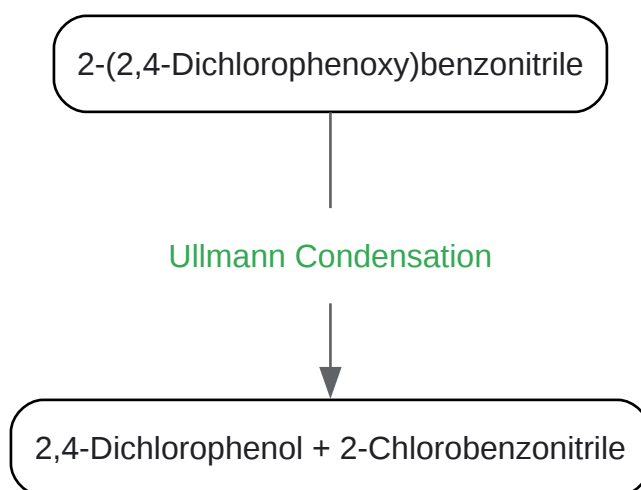
Property	Value	Source
CAS Number	175136-80-8	[4][5][6]
Molecular Formula	C ₁₃ H ₇ Cl ₂ NO	[3][4][5]
Molecular Weight	264.11 g/mol	[5]
Boiling Point	354.9°C at 760 mmHg	[6]
Flash Point	168.4°C	[6]

Synthesis and Purification

The most logical and established method for the synthesis of diaryl ethers such as **2-(2,4-Dichlorophenoxy)benzonitrile** is the Ullmann condensation.[7] This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide.[7]

Retrosynthetic Analysis

The retrosynthetic analysis for **2-(2,4-Dichlorophenoxy)benzonitrile** points to a disconnection at the ether linkage, identifying 2,4-dichlorophenol and 2-chlorobenzonitrile as the primary starting materials. This approach is illustrated in the diagram below.



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Caption: Retrosynthetic pathway for **2-(2,4-Dichlorophenoxy)benzonitrile**.

Recommended Synthesis Protocol: Ullmann Condensation

This protocol is based on established procedures for Ullmann diaryl ether synthesis.^{[8][9][10]}

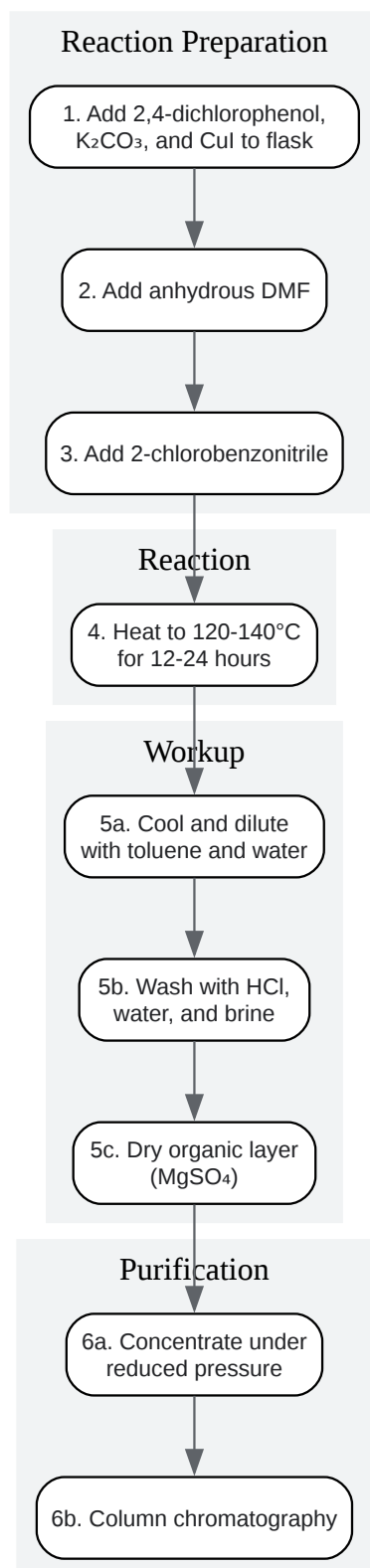
Objective: To synthesize **2-(2,4-Dichlorophenoxy)benzonitrile** via a copper-catalyzed Ullmann condensation.

Materials:

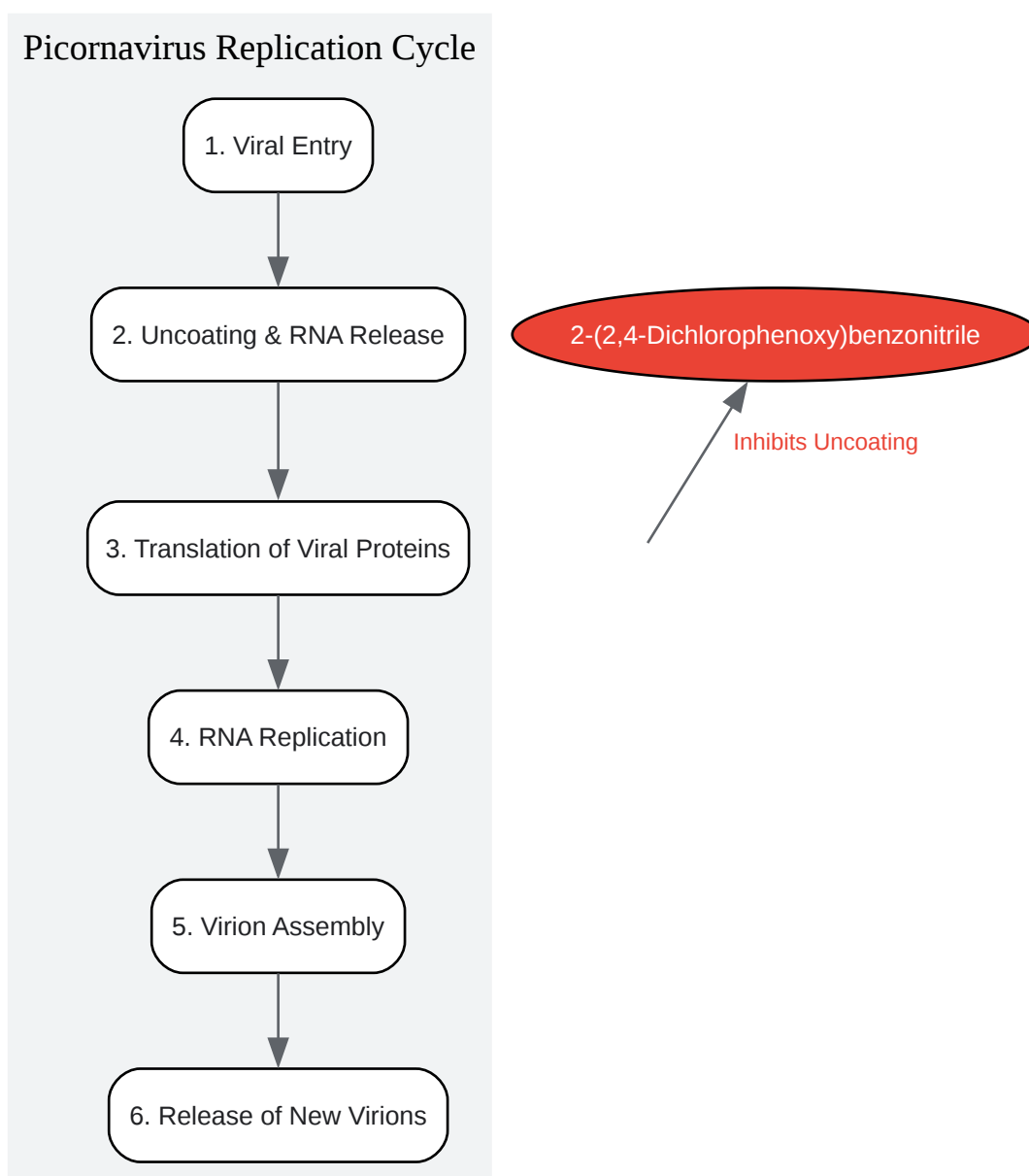
- 2,4-Dichlorophenol
- 2-Chlorobenzonitrile
- Copper(I) iodide (CuI)
- Potassium carbonate (K₂CO₃), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Toluene
- Hydrochloric acid (HCl), 1 M solution
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO₄), anhydrous
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorophenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
- **Solvent Addition:** Add anhydrous N,N-dimethylformamide (DMF) to the flask.
- **Reactant Addition:** Add 2-chlorobenzonitrile (1.0 eq.) to the reaction mixture.
- **Reaction Conditions:** Heat the mixture to 120-140°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:**
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with toluene and water.
 - Transfer the mixture to a separatory funnel and separate the layers.
 - Wash the organic layer sequentially with 1 M HCl solution, water, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:**
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
 - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **2-(2,4-Dichlorophenoxy)benzonitrile**.



Picornavirus Replication Cycle



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